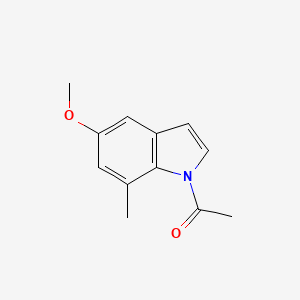![molecular formula C11H16INO4 B12931677 Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C11H16INO4 It is characterized by the presence of an iodopyridine moiety linked to a triethylene glycol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol typically involves the reaction of 5-iodopyridine with triethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds for imaging studies.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The iodopyridine moiety can bind to certain proteins or enzymes, modulating their activity. The triethylene glycol chain enhances the solubility and bioavailability of the compound, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: Similar structure but with an amino group instead of an iodopyridine moiety.
2-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)ethanol: Contains a mercapto group instead of an iodopyridine moiety.
2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol: Features an azido group instead of an iodopyridine moiety.
Uniqueness
The presence of the iodopyridine moiety in 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol imparts unique properties, such as the ability to undergo specific substitution reactions and form stable complexes with biomolecules. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H16INO4 |
|---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
2-[2-[2-(5-iodopyridin-2-yl)oxyethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H16INO4/c12-10-1-2-11(13-9-10)17-8-7-16-6-5-15-4-3-14/h1-2,9,14H,3-8H2 |
InChI Key |
NYCKOPKJAVKWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)OCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


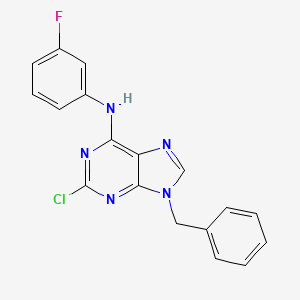
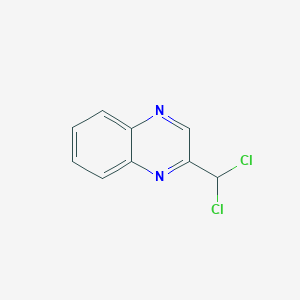
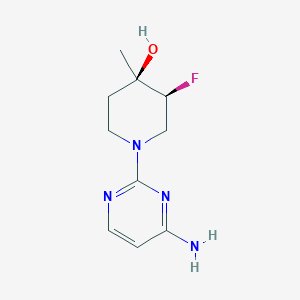

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
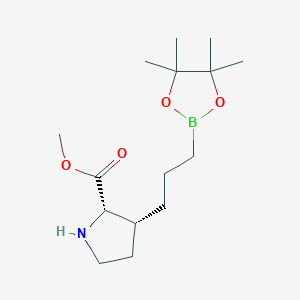
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
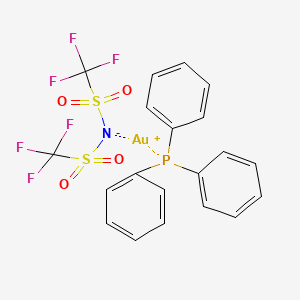

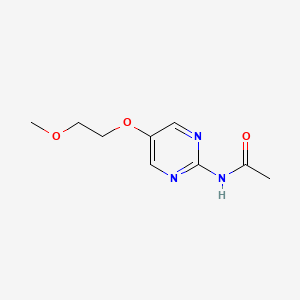

![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
